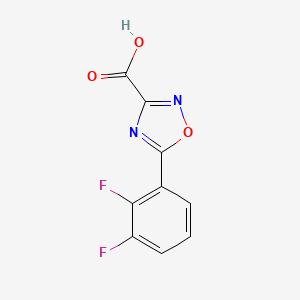

5-(2,3-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

描述

5-(2,3-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1334148-83-2) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 2,3-difluorophenyl group and at position 3 with a carboxylic acid moiety. The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle known for its metabolic stability and hydrogen-bonding capacity, making it a common scaffold in medicinal chemistry for targeting enzymes and receptors . The 2,3-difluorophenyl substituent introduces electron-withdrawing effects, which may enhance the compound’s acidity and influence its pharmacokinetic properties, such as membrane permeability and solubility . This compound is likely explored as a precursor or active pharmaceutical ingredient (API) in drug discovery, particularly in contexts where fluorine substitution modulates target interactions .

属性

IUPAC Name |

5-(2,3-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2N2O3/c10-5-3-1-2-4(6(5)11)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDGOAGYYVLIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=NC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334148-83-2 | |

| Record name | 5-(2,3-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method A: Cyclization of Difluorophenyl Hydrazides with Carbonyl Derivatives

Overview:

This approach involves synthesizing a difluorophenyl hydrazide intermediate, followed by cyclization with suitable acylating agents to form the oxadiazole ring.

Step 1: Synthesis of 2,3-difluorophenyl hydrazide

- React 2,3-difluoroaniline with hydrazine hydrate in ethanol under reflux.

- Purify via recrystallization.

Step 2: Cyclization to oxadiazole

- React the hydrazide with carbon disulfide or an acyl chloride (e.g., oxalyl chloride or similar) in the presence of a base such as potassium carbonate.

- Reflux under controlled temperature (~80–100°C).

- The heterocycle forms via cyclocondensation, with the release of by-products such as hydrogen sulfide or HCl.

Step 3: Oxidation to carboxylic acid

- Oxidize the intermediate using oxidants like potassium permanganate or sodium chlorite to introduce the carboxylic acid functionality at the 3-position.

- The reaction conditions are optimized to prevent over-oxidation.

- The process may involve purification steps such as recrystallization or chromatography.

Method B: N-Hydroxyamidine Route

Overview:

Inspired by patent US9040711B2, this method involves reacting N-hydroxyamidine derivatives with acyl chlorides or anhydrides in a water-immiscible organic solvent, under mild conditions, to generate the oxadiazole core.

Step 1: Preparation of N-hydroxyamidine precursor

- React appropriate aromatic amidines with hydroxylamine derivatives.

Step 2: Cyclization with acyl chlorides

- Combine N-hydroxyamidine with 2,3-difluorobenzoyl chloride in a solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran.

- Add aqueous base (e.g., potassium carbonate) to facilitate the reaction.

- Conduct the reaction at temperatures below 85°C to favor cyclization.

Step 3: Isolation

- Separate the organic phase.

- Remove solvent via distillation or evaporation.

- Precipitate the product by cooling or pH adjustment.

- Purify through filtration and washing.

- The process benefits from milder conditions, reduced reaction times, and fewer intermediates.

- The product often precipitates as a slurry, requiring filtration.

Method C: Cyclocondensation of Hydrazides with Difluorobenzoyl Derivatives

Overview:

This involves synthesizing a difluorobenzoyl hydrazide followed by cyclization with dehydrating agents.

Step 1: Synthesis of difluorobenzoyl hydrazide

- React 2,3-difluorobenzoyl chloride with hydrazine hydrate in ethanol.

- Isolate and purify.

Step 2: Cyclization

- React with a dehydrating reagent such as phosphoryl chloride (POCl₃) or polyphosphoric acid.

- Heat under reflux to promote ring closure.

Step 3: Functionalization

- Introduce the carboxylic acid group via oxidation or direct substitution if the intermediate bears an ester or precursor group.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Notes |

|---|---|---|---|---|

| A | Difluorophenyl hydrazide + acyl chloride + CS₂ | Reflux (~80–100°C), oxidation step | High yield, straightforward | Requires careful control of oxidation |

| B | N-hydroxyamidine + acyl chloride | Mild, <85°C, in organic solvent | Mild, fewer intermediates | Patent US9040711B2 method |

| C | Difluorobenzoyl chloride + hydrazine | Reflux with dehydrating agent | Efficient ring formation | Suitable for large-scale synthesis |

Research Findings and Notes

- Reaction Optimization: Milder conditions (below 85°C) as outlined in patent US9040711B2 improve safety and reduce by-products.

- Yield & Purity: Cyclization via N-hydroxyamidine routes tends to produce purer products with fewer purification steps.

- Substituent Effects: Electron-withdrawing groups like fluorines facilitate cyclization due to their influence on electrophilicity.

- Purification: Precipitation and filtration are common, but sometimes chromatography is necessary for high purity.

化学反应分析

Types of Reactions

5-(2,3-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as acidic or basic environments.

Major Products Formed

Oxidation: Formation of oxadiazole oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted oxadiazole derivatives.

科学研究应用

Structural Characteristics

The molecular formula of 5-(2,3-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is C9H4F2N2O3. The compound features a five-membered oxadiazole ring with two fluorine substituents on the phenyl group. The presence of these fluorine atoms can significantly influence the compound's reactivity and biological activity.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various substituted oxadiazoles can inhibit cancer cell proliferation effectively. A notable study evaluated a series of 1,2,4-oxadiazole derivatives against multiple cancer cell lines. Compounds with similar structural features to this compound demonstrated promising results:

- In vitro studies revealed that certain oxadiazole derivatives had cytotoxic effects against human breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines. Some compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and tamoxifen .

Material Science Applications

In addition to biological applications, this compound may have potential uses in materials science:

Photonic and Electronic Materials

Oxadiazoles are known for their photophysical properties which make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine atoms can enhance the thermal stability and luminescent properties of the materials derived from these compounds.

Summary and Future Directions

The compound this compound shows promise in both medicinal chemistry and materials science. Its structural characteristics contribute to its biological activity against cancer cells and its potential use in advanced materials.

Future research should focus on:

- Synthesis of novel derivatives : Exploring modifications to enhance potency and selectivity against specific cancer types.

- Mechanistic studies : Further elucidating the pathways through which these compounds exert their anticancer effects.

- Material development : Investigating the use of oxadiazole derivatives in electronic applications to exploit their photophysical properties.

作用机制

The mechanism of action of 5-(2,3-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer research, it may inhibit pathways involved in cell proliferation and survival.

相似化合物的比较

Key Findings :

- Trifluorophenyl Analogs : The additional fluorine in 5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1403333-52-7) increases molecular weight (237.15 g/mol) and lipophilicity (clogP ~2.1), which may improve blood-brain barrier penetration compared to the target compound .

Heterocycle Core Variations

The choice of heterocycle (1,2,4-oxadiazole vs. isoxazole/oxazole) influences stability and bioactivity:

Key Findings :

- 1,2,4-Oxadiazole vs. Isoxazole : The 1,2,4-oxadiazole core in the target compound is more resistant to enzymatic degradation compared to 1,2-oxazole derivatives, making it preferable for oral drug formulations .

- Methyl-Substituted Oxadiazoles : Compounds like 5-methyl-1,2,4-oxadiazole-3-carboxylic acid (CAS: 19703-92-5) lack aromatic substituents, resulting in lower molecular complexity but higher aqueous solubility (logS ≈ -1.5) .

Physicochemical Properties

A comparative analysis of molecular properties reveals trends in drug-likeness:

*clogP estimates using ChemDraw.

Key Trends :

- All compounds retain two hydrogen-bond donors (carboxylic acid and heterocycle N/O), supporting interactions with polar enzyme active sites .

生物活性

5-(2,3-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Structural Overview

The compound has the following structural characteristics:

- Molecular Formula : C9H4F2N2O3

- SMILES : C1=CC(=C(C(=C1)F)F)C2=NC(=NO2)C(=O)O

- InChIKey : FSDGOAGYYVLIRP-UHFFFAOYSA-N

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. The 1,2,4-oxadiazole scaffold is known for its ability to induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds similar to this compound can significantly inhibit the proliferation of cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values in the micromolar range .

Table 1: Cytotoxicity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| Similar derivatives | A549 | 10.38 | p53 activation |

| Similar derivatives | HepG2 | 0.65 - 2.41 | Caspase activation |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Oxadiazoles are known to exhibit strong bactericidal effects against various pathogens. For example, studies on related compounds have shown effectiveness against Staphylococcus spp., indicating potential for use in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing p53 expression and caspase activity.

- Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential cellular processes.

Case Study 1: Anticancer Activity

A study investigated the effects of various oxadiazole derivatives on MCF-7 and A549 cell lines. The results showed that the derivatives induced significant apoptosis compared to control groups. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells when treated with these compounds .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a strong bactericidal effect with minimal cytotoxicity to normal cell lines .

常见问题

Q. What are the common synthetic routes for preparing 5-(2,3-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid?

The compound can be synthesized via cyclization of amidoximes with activated carboxylic acid derivatives. A typical protocol involves reacting 2,3-difluorobenzamide with a nitrile precursor under acidic conditions (e.g., polyphosphoric acid) to form the oxadiazole ring. Post-synthetic purification often employs column chromatography or recrystallization. Structural analogs, such as triazolothiadiazine derivatives, have been synthesized using similar cyclization strategies with yields dependent on solvent polarity and reaction time .

Example Synthesis Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF or THF | 60-75 |

| Catalyst | Polyphosphoric acid | — |

| Reaction Temperature | 80–100°C | — |

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and F NMR to confirm fluorine substitution patterns and aromatic proton environments. The 2,3-difluorophenyl group typically shows distinct splitting patterns in F NMR .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-F stretch) validate the oxadiazole-carboxylic acid structure.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize the reaction yield for this compound when scaling up?

Yield optimization requires balancing solvent polarity, reaction time, and stoichiometry. For example:

- Use DMF as a solvent to enhance solubility of aromatic intermediates.

- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Monitor intermediates via HPLC or GC-MS to identify side products (e.g., hydrolyzed byproducts due to moisture). Refer to triazolothiadiazine synthesis protocols for analogous optimization strategies .

Q. What strategies mitigate discrepancies in spectroscopic data interpretation?

Contradictions in NMR or mass spectra often arise from impurities or tautomeric forms. Solutions include:

Q. How can the bioactivity of this compound be systematically evaluated?

A tiered methodology is recommended:

- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) or receptor binding using fluorometric/colorimetric readouts.

- SAR studies : Modify the difluorophenyl or oxadiazole moiety to assess pharmacophore contributions.

- Molecular docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina). Analogous oxadiazole derivatives have shown activity against microbial targets .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies should assess:

- pH sensitivity : Degradation in acidic/basic buffers (monitored via HPLC).

- Photostability : Exposure to UV light to detect photooxidation.

- Thermal stability : Accelerated testing at 40°C/75% RH for 4 weeks. Related oxadiazole-carboxylic acids exhibit instability in humid environments, necessitating desiccated storage .

Stability Data Example

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| pH 2.0, 37°C | 15 | 24 hours |

| UV light (254 nm) | 30 | 48 hours |

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility?

Discrepancies may arise from polymorphic forms or solvent purity. Standardize testing using:

- Hansen solubility parameters to identify optimal solvents.

- Dynamic light scattering (DLS) to detect aggregates in solution.

- Powder X-ray diffraction (PXRD) to confirm crystalline phase consistency. Studies on triazolothiadiazines highlight the impact of crystal packing on solubility .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) meticulously to ensure reproducibility.

- Quality Control : Use orthogonal analytical methods (e.g., NMR + LC-MS) to verify purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。